Receptor Selectivity: WRW4 Preferentially Antagonizes FPR2 Signaling Compared to Boc-FLFLF (FPR1) and Cyclosporin H
WRW4 (WRWWWW) exhibits a distinct receptor selectivity profile compared to other FPR antagonists. A 2007 study directly comparing antagonists in human neutrophils found that WRW4 specifically inhibited FPRL1 (FPR2) signaling at low concentrations, whereas cyclosporin H, Boc-MLF, and Boc-FLFLF preferentially inhibited FPR signaling [1]. The study explicitly recommends using cyclosporin H as a specific inhibitor for FPR and WRW4 to specifically inhibit the FPRL1 response [1]. A separate in vivo study demonstrated that the anxiolytic-like activity of rubimetide (0.1 mg/kg, ip) was blocked by WRW4 (FPR2 antagonist) but not by Boc-FLFLF (FPR1 antagonist), confirming that the behavioral effect was mediated specifically through FPR2 [2].
| Evidence Dimension | Receptor Antagonism Specificity |
|---|---|
| Target Compound Data | WRW4 specifically inhibits FPRL1/FPR2 signaling at low concentrations; IC₅₀ = 0.23 μM for inhibition of WKYMVm binding to FPRL1/FPR2 [3] |
| Comparator Or Baseline | Boc-FLFLF (FPR1-selective antagonist, Kd = 230 nM for FPR1 [4]); Cyclosporin H (FPR1-selective antagonist); Boc-MLF (FPR1-selective antagonist) |
| Quantified Difference | WRW4 selectively blocks FPR2-dependent effects (anxiolytic-like activity in vivo) while Boc-FLFLF does not; Boc-FLFLF and cyclosporin H preferentially inhibit FPR1 with only partial FPR2 inhibition at high concentrations (>10 μM) [1] [2] |
| Conditions | Human neutrophil calcium flux assays (in vitro) for receptor specificity; Mouse elevated plus-maze test (in vivo, 0.1 mg/kg rubimetide ip) for behavioral pharmacology |
Why This Matters
This selectivity profile allows researchers to dissect FPR2-specific contributions to biological processes, enabling more precise target validation and avoiding off-target FPR1 effects that could confound experimental results.
- [1] Stenfeldt AL, Karlsson J, Wennerås C, Bylund J, Fu H, Dahlgren C. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor. Inflammation. 2007;30(6):224-9. View Source
- [2] Zhao H, Sonada S, Yoshikawa A, Ohinata K, Yoshikawa M. Rubimetide, humanin, and MMK1 exert anxiolytic-like activities via the formyl peptide receptor 2 in mice followed by the successive activation of DP1, A2A, and GABAA receptors. Peptides. 2016;76:16-20. View Source
- [3] Bae YS, Lee HY, Jo EJ, Kim JI, Kang HK, Ye RD, Kwak JY, Ryu SH. Identification of peptides that antagonize formyl peptide receptor-like 1-mediated signaling. J Immunol. 2004;173(1):607-14. View Source
- [4] MedChemExpress. Boc-FlFlF Product Information. Cat. No. HY-108512. View Source
